molecular formula C6H12N2O3 B13765592 N-Propyl-N-(acetoxymethyl)nitrosamine CAS No. 66017-91-2

N-Propyl-N-(acetoxymethyl)nitrosamine

Cat. No.: B13765592
CAS No.: 66017-91-2
M. Wt: 160.17 g/mol
InChI Key: UNJDFDOOIZHAPH-UHFFFAOYSA-N
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Description

N-Propyl-N-(acetoxymethyl)nitrosamine is a member of the N-nitrosamine family, which are known for their potent mutagenic and carcinogenic properties. These compounds are characterized by the presence of a nitroso group (-NO) attached to an amine. This compound, like other nitrosamines, is of significant interest due to its potential health impacts and its occurrence in various environmental and industrial contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Propyl-N-(acetoxymethyl)nitrosamine typically involves the nitrosation of secondary amines. One common method is the reaction of N-propylamine with nitrous acid, which can be generated in situ from sodium nitrite and a mineral acid such as hydrochloric acid. The reaction is carried out under acidic conditions and at low temperatures to control the formation of the nitrosamine.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to maximize yield and minimize the formation of unwanted by-products. The use of continuous flow reactors and advanced monitoring techniques helps in maintaining the desired reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-Propyl-N-(acetoxymethyl)nitrosamine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of nitroso compounds with higher oxidation states.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The nitroso group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro compounds, while reduction typically yields amines.

Scientific Research Applications

N-Propyl-N-(acetoxymethyl)nitrosamine has several applications in scientific research:

    Chemistry: It is used as a model compound to study the reactivity and mechanisms of nitrosamines.

    Biology: Research on its mutagenic and carcinogenic properties helps in understanding the biological impacts of nitrosamines.

    Medicine: Studies on its effects can contribute to the development of cancer prevention strategies.

    Industry: It is used in the synthesis of other chemical compounds and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-Propyl-N-(acetoxymethyl)nitrosamine involves its metabolic activation, primarily through enzymatic α-hydroxylation by cytochrome P450 enzymes. This activation leads to the formation of reactive intermediates that can alkylate DNA, resulting in mutations and potentially leading to carcinogenesis. The molecular targets include DNA bases, and the pathways involved are those related to DNA repair and cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-Nitrosodimethylamine (NDMA)
  • N-Nitrosodiethylamine (NDEA)
  • N-Nitrosomethyl-4-aminobutanoic acid (NMBA)
  • N-Nitrosoisopropylethylamine (NIPEA)
  • N-Nitrosodiisopropylamine (NDIPA)

Uniqueness

N-Propyl-N-(acetoxymethyl)nitrosamine is unique due to its specific structure, which influences its reactivity and biological effects. Compared to other nitrosamines, it may have different metabolic pathways and varying degrees of mutagenic and carcinogenic potential.

Properties

CAS No.

66017-91-2

Molecular Formula

C6H12N2O3

Molecular Weight

160.17 g/mol

IUPAC Name

[nitroso(propyl)amino]methyl acetate

InChI

InChI=1S/C6H12N2O3/c1-3-4-8(7-10)5-11-6(2)9/h3-5H2,1-2H3

InChI Key

UNJDFDOOIZHAPH-UHFFFAOYSA-N

Canonical SMILES

CCCN(COC(=O)C)N=O

Origin of Product

United States

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